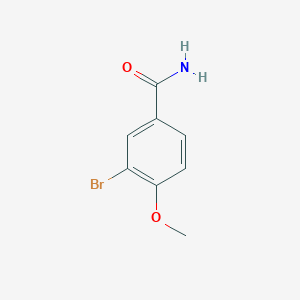

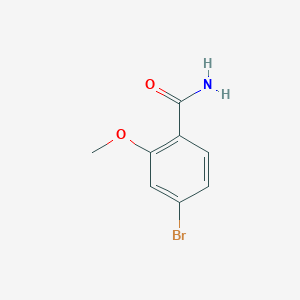

3-Bromo-4-methoxybenzamide

Overview

Description

3-Bromo-4-methoxybenzamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

3-Methoxybenzamide and its derivatives, including 3-Bromo-4-methoxybenzamide, have been studied for their antibacterial properties. Specifically, these compounds have shown potential as inhibitors of the bacterial cell division protein FtsZ, which is essential for bacterial growth and replication. This inhibition leads to antistaphylococcal effects, making these compounds valuable in the development of new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).

Pharmaceutical Applications

Studies have explored the use of 3-Methoxybenzamide derivatives in various pharmaceutical applications. For example, their ability to act as inhibitors of ADP-ribosyltransferase, an enzyme involved in cellular processes like DNA repair and cell differentiation, has been investigated. This property could be leveraged in developing treatments for conditions where modulation of these cellular processes is beneficial (Broomhead & Hudson, 1985).

Potential in Cancer Therapy

The derivatives of 3-Methoxybenzamide, including compounds similar to this compound, have shown potential in cancer therapy, particularly in photodynamic therapy. The synthesis and characterization of these compounds, focusing on their photochemical properties, suggest their applicability as photosensitizers in treating cancer (Pişkin et al., 2020).

Analgesic Effects

Although not directly related to this compound, studies on 3-Methoxybenzamide have indicated its analgesic effects. Such research can provide insights into how similar compounds, including this compound, might be used in developing new pain relief medications (Sanders et al., 1989).

Role in Cell Division and Genetics

3-Methoxybenzamide and its derivatives have been studied for their role in inhibiting cell division in bacteria, leading to filamentation and cell lysis. This property is particularly relevant in genetic studies and in understanding the mechanisms of drug resistance and bacterial survival (Ohashi et al., 1999).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-methoxybenzamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the repair of DNA damage and the maintenance of genomic stability.

Mode of Action

It is known to interact with its target, poly [adp-ribose] polymerase 1

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .

Properties

IUPAC Name |

3-bromo-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWVUCRHAURJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596203 | |

| Record name | 3-Bromo-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-55-4 | |

| Record name | 3-Bromo-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

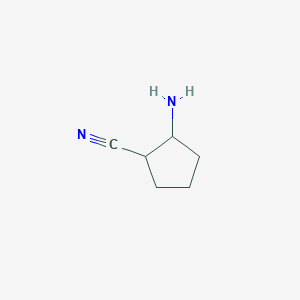

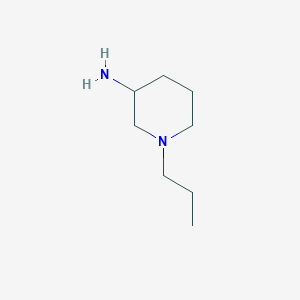

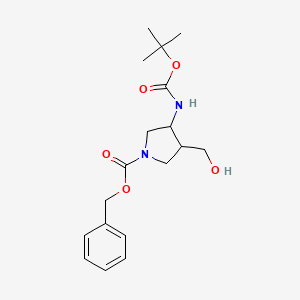

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)